N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide, commonly known as QNF-801, is a novel and potent inhibitor of the enzyme carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many types of cancer, making it an attractive target for cancer therapy. QNF-801 has shown promising results in preclinical studies as a potential anticancer agent.
Mécanisme D'action
CA IX is an enzyme that is upregulated in hypoxic conditions, which are commonly found in solid tumors. CA IX plays a role in regulating the pH of the tumor microenvironment, which is important for cancer cell survival and growth. QNF-801 inhibits the activity of CA IX, leading to a decrease in tumor pH and a reduction in cancer cell survival and growth.
Biochemical and Physiological Effects
QNF-801 has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to inhibiting the activity of CA IX, QNF-801 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and enhance the efficacy of chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using QNF-801 in lab experiments is its potency and selectivity for CA IX. QNF-801 has been shown to be more potent than other CA IX inhibitors in preclinical studies, making it a promising candidate for further development. One limitation of using QNF-801 in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on QNF-801. One area of interest is the development of more effective formulations of QNF-801 that can improve its solubility and bioavailability. Another area of interest is the evaluation of QNF-801 in combination with other anticancer agents, such as chemotherapy and immunotherapy. Finally, clinical trials are needed to evaluate the safety and efficacy of QNF-801 in humans.
Méthodes De Synthèse
QNF-801 can be synthesized using a multistep process that involves the reaction of 2,3-dihydroxybiphenyl with tert-butyl acrylate to form 8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol. This intermediate is then reacted with 8-aminoquinoline-2-sulfonamide to form QNF-801.
Applications De Recherche Scientifique
QNF-801 has been extensively studied in preclinical models of cancer. In vitro studies have shown that QNF-801 inhibits the activity of CA IX, leading to a decrease in cancer cell proliferation and survival. In vivo studies have demonstrated that QNF-801 can inhibit tumor growth and improve survival in mouse models of breast, lung, and colon cancer.
Propriétés
Formule moléculaire |
C25H26N2O3S |
---|---|
Poids moléculaire |
434.6 g/mol |
Nom IUPAC |
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C25H26N2O3S/c1-25(2,3)17-9-11-21-19(14-17)20-15-18(10-12-22(20)30-21)27-31(28,29)23-8-4-6-16-7-5-13-26-24(16)23/h4-8,10,12-13,15,17,27H,9,11,14H2,1-3H3 |
Clé InChI |
ODYYALBVAZFORX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
SMILES canonique |
CC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.